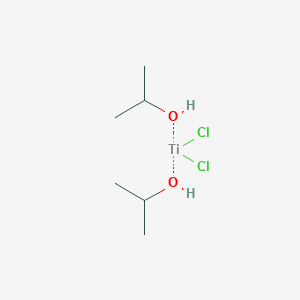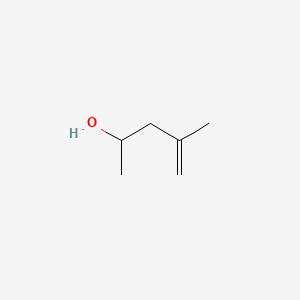
N,N-ジエチル-1-ナフチルアミン
概要
説明
N,N-Diethyl-1-naphthylamine: is an organic compound with the molecular formula C14H17N . It is an aromatic amine derived from naphthalene, where the hydrogen atoms on the amino group are replaced by ethyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
科学的研究の応用
Chemistry:
Nitrate Reduction Studies: N,N-Diethyl-1-naphthylamine is used in nitrate reduction studies to form red azo dyes by reacting with nitrite-sulfanilic acid complexes.
Biology:
Enzyme Studies: It is used to study the activity of various enzymes involved in the reduction of nitrates and nitrites.
Medicine:
Diagnostic Assays: This compound is used in diagnostic assays to detect and quantify nitrites in biological samples.
Industry:
作用機序
Target of Action
N,N-Diethyl-1-naphthylamine is an aromatic amine that is formally derived from 1-naphthylamine It is known to interact with various anilines and naphthylamine derivatives .
Mode of Action
The mode of action of N,N-Diethyl-1-naphthylamine varies depending on its application. In the rubber and plastic industries, this compound acts as a free radical scavenger, inhibiting the oxidation process and preventing the formation of harmful byproducts that can lead to material degradation .
Biochemical Pathways
N,N-Diethyl-1-naphthylamine is involved in the degradation pathway in Pseudomonas sp. strain JS3066 . A cluster of 5 genes encoding a dioxygenase system is responsible for the initial steps in its degradation through glutamylation of N,N-Diethyl-1-naphthylamine . The γ-glutamylated N,N-Diethyl-1-naphthylamine is subsequently oxidized to 1,2-dihydroxynaphthalene, which is further degraded by the well-established pathway of naphthalene degradation via catechol .
Result of Action
The result of N,N-Diethyl-1-naphthylamine’s action is the prevention of harmful oxidation processes in the rubber and plastic industries . In the context of biodegradation, the compound is transformed into less complex molecules, contributing to the detoxification of the environment .
Action Environment
The action, efficacy, and stability of N,N-Diethyl-1-naphthylamine can be influenced by various environmental factors. For instance, the degradation of N,N-Diethyl-1-naphthylamine by Pseudomonas sp. strain JS3066 is likely to be influenced by factors such as temperature, pH, and the presence of other substances . .
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of 1-nitronaphthalene: One common method involves the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine.
Direct Alkylation: Another method involves the direct alkylation of 1-naphthylamine with diethyl sulfate or diethyl iodide under basic conditions.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques are common in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: N,N-Diethyl-1-naphthylamine can undergo oxidation reactions to form naphthoquinone derivatives.
Reduction: It can be reduced to form various hydrogenated derivatives.
Substitution: This compound can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrogenated naphthylamine derivatives.
Substitution: Nitro and sulfonic acid derivatives of N,N-Diethyl-1-naphthylamine.
類似化合物との比較
N,N-Dimethyl-1-naphthylamine: Similar in structure but with methyl groups instead of ethyl groups.
1-Naphthylamine: The parent compound without any alkyl groups.
Uniqueness: N,N-Diethyl-1-naphthylamine is unique due to its specific reactivity with nitrite ions, making it particularly useful in diagnostic assays and nitrate reduction studies. Its ethyl groups provide different steric and electronic properties compared to its dimethyl and parent analogs .
特性
IUPAC Name |
N,N-diethylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-3-15(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEMRIJDZGESRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058915 | |
| Record name | 1-Naphthalenamine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-95-7 | |
| Record name | N,N-Diethyl-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-alpha-naphthylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-1-naphthylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenamine, N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenamine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-1-naphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-.ALPHA.-NAPHTHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI5L987JR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N-Diethyl-1-naphthylamine (DENA) interact with benzophenone (BP) upon light exposure, and what are the downstream effects observed in the study?
A1: Upon excitation with a 355-nm laser pulse, triplet benzophenone (3BP) is formed, which then interacts with DENA in a multi-step process []. First, efficient triplet energy transfer occurs from 3BP to DENA, generating triplet DENA (3DENA) []. This 3DENA subsequently forms a weakly charge-transfer triplet exciplex, denoted as 3(DENA···BP), with ground-state BP []. The presence of hydrogen-bonding solvents like water or methanol further facilitates intra-exciplex electron transfer within 3(DENA···BP), leading to the formation of BP anion (BP•-) and DENA cation (DANA•+) radicals [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1580826.png)







![5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.026,42.028,41.029,38.031,36]tetratetraconta-1(25),3(23),4(20),6(19),7(16),9,11,13,17,21,26(42),28(41),29(38),31,33,35,39,43-octadecaene-2,8,15,24,30,37-hexone](/img/structure/B1580837.png)
